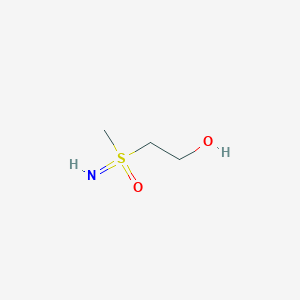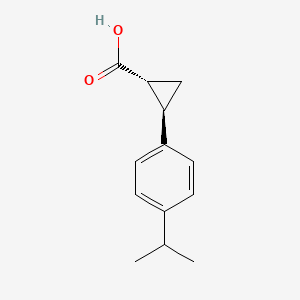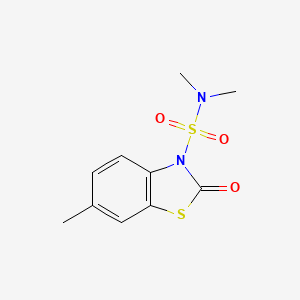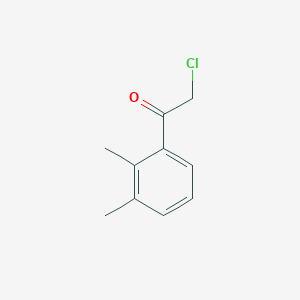
2-(S-メチルスルホニミドイル)エタノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(S-Methylsulfonimidoyl)ethanol” is a chemical compound with the molecular formula C3H9NO2S . It has an average mass of 123.174 Da and a monoisotopic mass of 123.035400 Da .
Molecular Structure Analysis
The molecular structure of “2-(S-Methylsulfonimidoyl)ethanol” is represented by the formula C3H9NO2S . This indicates that the compound consists of 3 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom.科学的研究の応用
有機硫黄化合物の合成
2-(S-メチルスルホニミドイル)エタノールなどのスルホニミデートは、他の重要な有機硫黄化合物の合成における中間体としての可能性から、関心が再燃している有機硫黄種です . それらは硫黄(II)、硫黄(IV)、および硫黄(VI)試薬から合成されます .
ポリマーの前駆体
スルホニミデートは、ポリマーの前駆体として利用されてきました . 高温でのスルホニミデートの分解は、ポリ(オキソチアゼン)ポリマーにアクセスするための新しい方法として使用されてきました .
薬物候補
2-(S-メチルスルホニミドイル)エタノールを含むスルホニミデートは、スルホキシミンおよびスルホニミドアミド薬物候補の合成に使用されてきました . これらの化合物は、医薬品化学的特性のために注目を集めています .
アルキル転移試薬
スルホニミデートは、酸、アルコール、およびフェノールへのアルキル転移試薬として使用されてきました . この用途は、酸性条件下でのスルホニミデートの不安定性に焦点を当てています .
不斉合成におけるキラルテンプレート
スルホニミデートの立体異性体硫黄中心は、不斉合成で使用できる実行可能なキラルテンプレートとして機能します . これは、最大3つの多様性のポイントの修飾を可能にする重要な用途です .
スルホンアミドの合成
スルホニミデートは高温に敏感であり、長時間かけてスルホンアミドに変換できます . この特性は、スルホンアミドの合成に使用できます .
Safety and Hazards
While specific safety and hazard information for “2-(S-Methylsulfonimidoyl)ethanol” is not available, it is generally advisable to handle all chemicals with appropriate safety measures. This includes wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, and clothing .
特性
IUPAC Name |
2-(methylsulfonimidoyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO2S/c1-7(4,6)3-2-5/h4-5H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCILZVHDLJKALZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2225142-34-5 |
Source


|
| Record name | 2-(S-methylsulfonimidoyl)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-chloro-4-methoxyphenyl)-2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B2410332.png)







![2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2410349.png)
![2-(Cyclohexanecarboxamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2410350.png)


![1-{6-[(4-Isopropylphenyl)thio]pyridazin-3-yl}piperidine-3-carboxylic acid](/img/structure/B2410353.png)

